molecular formula C16H18O2S B091778 4,4'-Thiobis(2,6-xylenol) CAS No. 18525-99-0

4,4'-Thiobis(2,6-xylenol)

Cat. No.: B091778
CAS No.: 18525-99-0
M. Wt: 274.4 g/mol
InChI Key: JPSMTGONABILTP-UHFFFAOYSA-N
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Description

Overview of Bisphenolic and Thiobisphenolic Architectures in Organic Chemistry

Bisphenolic architectures are a cornerstone of polymer chemistry, characterized by two hydroxyphenyl functionalities linked by a bridging group. The nature of this linker dictates the compound's physical properties and applications. For instance, the isopropylidene bridge in Bisphenol A is fundamental to the production of polycarbonate plastics and epoxy resins.

Historical Context and Evolution of Thiobisphenols

The use of phenolic compounds as antioxidants dates back to the mid-20th century, with early research in the 1940s exploring their utility in paraffinic materials. acs.org The initial development focused on relatively simple, low molecular weight molecules. However, the polymer industry soon recognized the need for more durable and less volatile antioxidants. This led to an evolution from compounds like butylated hydroxytoluene (BHT) towards higher molecular weight, multifunctional structures. utwente.nl

Thiobisphenols emerged as a significant step in this evolution. Patents from the 1960s document processes for manufacturing sterically hindered thiobisphenols, highlighting their established utility as commercial antioxidants in a wide array of organic materials, including polyolefins and lubricating oils. google.com The synthesis, typically involving the reaction of a substituted phenol (B47542) with sulfur dichloride, was a key area of industrial research. google.com This historical shift underscores a continuous drive for enhanced performance, greater processing stability, and longer service life for polymeric materials, a demand that thiobisphenolic structures were well-suited to meet.

Significance of 4,4'-Thiobis(2,6-xylenol) within the Class of Hindered Phenols

The primary significance of 4,4'-Thiobis(2,6-xylenol) lies in its identity as a sterically hindered phenolic antioxidant. The term "hindered" refers to the presence of bulky alkyl groups at the ortho positions (positions 2 and 6) relative to the hydroxyl (-OH) group on the phenol rings. In this specific molecule, these are methyl groups.

This structural feature is critical to its antioxidant mechanism. When a polymer degrades, it often does so via a free-radical chain reaction. A phenolic antioxidant can interrupt this process by donating the hydrogen atom from its hydroxyl group to a reactive peroxy radical, neutralizing it. partinchem.comrasayanjournal.co.in In a non-hindered phenol, the resulting phenoxyl radical could potentially be reactive enough to initiate a new degradation chain. However, the methyl groups in 4,4'-Thiobis(2,6-xylenol) sterically shield the radical centered on the oxygen atom, making it highly stable and unlikely to engage in further detrimental reactions. partinchem.comvinatiorganics.com

Furthermore, the thioether bridge provides a synergistic, secondary antioxidant mechanism. It can decompose hydroperoxides (ROOH), which are unstable byproducts of oxidation that would otherwise break down into more radicals, into non-radical, stable products. This dual functionality—acting as both a radical scavenger (primary antioxidant) and a hydroperoxide decomposer (secondary antioxidant)—makes thiobisphenols like 4,4'-Thiobis(2,6-xylenol) highly efficient stabilizers. partinchem.cominnospk.com

Below are the key properties of 4,4'-Thiobis(2,6-xylenol):

PropertyValueSource
CAS Number 18525-99-0 chemsrc.comsielc.com
Molecular Formula C₁₆H₁₈O₂S sielc.com
Molecular Weight 274.38 g/mol sielc.com
Melting Point 187.5-189.0 °C chemicalbook.com
Synonyms 4,4'-Thiodi(2,6-dimethylphenol); 4,4'-Sulfanediylbis(2,6-dimethylphenol) sielc.com

Research Gaps and Future Trajectories in the Study of 4,4'-Thiobis(2,6-xylenol)

Despite their long history of use, significant research gaps and future opportunities remain in the study of thiobisphenols. A critical research need is the direct comparative analysis of the functional differences among the vast number of structurally similar phenolic antioxidants. cambridge.org Such studies would enable a more rational design and selection of additives for specific applications.

Future research trajectories are influenced by broader industry trends, including a move towards sustainability and enhanced performance. Key areas include:

Bio-based Alternatives: There is a growing demand for antioxidants derived from renewable resources. essfeed.commarketbusinessinsights.com Research into synthesizing thiobisphenols from natural phenolic sources, such as cardanol (B1251761) derived from cashew nut shell liquid, represents a promising sustainable alternative. rsc.org

Advanced Materials: New applications for thiobisphenols are being explored. They can be used as monomers for high-performance polymers like polybenzoxazines and high-refractive-index polyimides, materials sought after in the electronics and aerospace industries. iwate-u.ac.jpresearchgate.net

Circular Economy: In the context of a circular economy, thiobisphenols have been investigated as devulcanizing agents to aid in the recycling of rubber from tires, breaking down sulfur cross-links to reclaim valuable materials. sci-hub.semdpi.com

Synergistic Combinations: A deeper understanding of the synergistic or antagonistic effects when combining different classes of antioxidants is an ongoing area of study. nih.gov This could lead to more efficient and lower-concentration additive packages, simplifying polymer formulations and potentially improving recyclability. cambridge.org

The evolution of the antioxidant market, with projections indicating significant growth, will continue to drive innovation in this field, ensuring that compounds like 4,4'-Thiobis(2,6-xylenol) and their future derivatives remain relevant. futuremarketinsights.comopenpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSMTGONABILTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)SC2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171761
Record name 4,4'-Thiobis(2,6-xylenol)
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Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18525-99-0
Record name 4,4′-Thiobis[2,6-dimethylphenol]
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Record name 4,4'-Thiobis(2,6-xylenol)
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Record name 4,4'-Thiobis(2,6-xylenol)
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Record name 4,4'-thiobis[2,6-xylenol]
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Synthetic Methodologies and Route Optimization for 4,4 Thiobis 2,6 Xylenol

Synthesis of 2,6-Xylenol Precursor

The industrial production of 2,6-xylenol, also known as 2,6-dimethylphenol (B121312) (DMP), is primarily achieved through the methylation of phenol (B47542). wikipedia.org This process involves reacting gaseous phenol and methanol (B129727) at high temperatures over a solid acid catalyst. wikipedia.org

Catalytic Methylation of Phenols

The selective synthesis of 2,6-xylenol is highly dependent on the catalyst used. Metal oxide catalysts, particularly those based on magnesium oxide (MgO), have demonstrated high ortho-selectivity, favoring the formation of o-cresol (B1677501) and 2,6-xylenol. researchgate.netgoogle.com

Alumina (B75360) Catalysts: Alumina (Al2O3) has been one of the earliest catalysts used for the ortho-methylation of phenol. patsnap.com However, its catalytic activity and selectivity are often considered low. patsnap.com To improve performance, alumina is often used as a support for other catalytic materials or modified with promoters. researchgate.net For instance, a two-step methylation process has been developed where phenol is first methylated over a gamma-alumina catalyst. The resulting product stream is then further methylated over a promoted magnesium oxide catalyst. google.comepo.org

Promoted Magnesium Oxide Catalysts: Magnesium oxide catalysts are known for their high selectivity towards ortho-alkylation of phenol. google.comresearchgate.net The efficiency of these catalysts can be significantly enhanced by the addition of promoters. A variety of metal promoters, including titanium, chromium, and uranium, along with sulfate (B86663) ions, have been shown to improve the production of o-cresol, 2,6-xylenol, and 2,3,6-trimethylphenol. google.com The addition of lead (Pb) and chromium (Cr) to magnesium oxide has also been found to improve both the catalytic activity and stability for the ortho-alkylation of phenol. researchgate.net Iron-chromium mixed oxide catalysts have also been utilized in a fluidized bed reactor for the selective methylation of phenol to 2,6-dimethylphenol. wikipedia.org

Table 1: Comparison of Catalytic Systems for Phenol Methylation

Catalyst System Promoter(s) Key Products Reported Selectivity/Yield Reference(s)
Gamma Alumina / Promoted MgO Ti, Cr, U, Sulfate ions o-cresol, 2,6-xylenol, 2,3,6-trimethylphenol High proportions of desired products google.comepo.org
Pb-Cr/MgO Pb, Cr o-cresol, 2,6-xylenol High ortho-selectivity researchgate.net
Iron-Chromium Mixed Oxide - 2,6-dimethylphenol >85% selectivity for 2,6-DMP with o-cresol circulation wikipedia.orgresearchgate.net
MgO - o-cresol, 2,6-xylenol High ortho-selectivity, but can produce p-cresol, 2,4-xylenol, and mesitol google.com

Alternative Pathways for 2,6-Dimethylphenol Production

While catalytic methylation of phenol is the dominant route, other synthetic pathways for 2,6-dimethylphenol have been explored. One such method involves the synthesis of 4-tert-butyl-2,6-dimethylphenol, followed by a debutylation step to yield 2,6-dimethylphenol. google.com This multi-step process includes the tertiary butylation of phenol, hydroxymethylation, and reduction, ultimately leading to the desired product. google.com Another approach involves the Claisen rearrangement of allyl-2,6-dimethylphenyl ether to produce 4-allyl-2,6-xylenol, which can then be further processed. begellhouse.com

Purification and Isolation Techniques for 2,6-Xylenol

A significant challenge in the production of 2,6-xylenol is its separation from other isomers and byproducts, particularly cresols, due to their similar boiling points. wikipedia.org Traditional distillation methods are often ineffective. researchgate.net Consequently, advanced purification techniques are necessary.

Commonly employed methods for the isolation and purification of phenolic compounds include:

Liquid-liquid extraction arcjournals.org

Soxhlet extraction arcjournals.org

Solid-phase extraction arcjournals.org

Crystallization: Techniques like stripping crystallization, which combines distillation and crystallization, have been applied to separate 2,6-xylenol from m-cresol (B1676322) mixtures. researchgate.net

Direct Synthesis of 4,4'-Thiobis(2,6-xylenol)

The direct synthesis of 4,4'-Thiobis(2,6-xylenol) involves the reaction of 2,6-xylenol with a sulfur-containing reagent.

Condensation Reactions with Sulfur-Containing Reagents (e.g., SCl2)

The most common method for synthesizing 4,4'-Thiobis(2,6-xylenol) is the condensation reaction of 2,6-xylenol with sulfur dichloride (SCl2). google.comkyoto-u.ac.jp This reaction is typically carried out in a suitable solvent, such as cyclohexane (B81311). google.com The reaction proceeds by combining a solution of 2,6-xylenol with a solution of sulfur dichloride, often with stirring, to facilitate the formation of the desired thiobisphenol compound. google.com

Catalyst Selection and Reaction Condition Optimization

The efficiency of the condensation reaction can be influenced by the presence of a catalyst and the optimization of reaction conditions. For instance, the synthesis of 4,4'-thiobis(o-cresol) from o-cresol and sulfur dichloride has been shown to be catalyzed by the addition of a small amount of hydrogen chloride. google.com

In a typical procedure for the synthesis of 4,4'-Thiobis(2,6-xylenol), 2,6-xylenol is dissolved in cyclohexane, and a solution of sulfur dichloride in cyclohexane is added while maintaining the temperature at approximately 25°C. google.com The reaction is allowed to proceed for about an hour. google.com Following the reaction, the product is typically extracted and purified. google.com Research has shown that this method can achieve high selectivity (around 90%) and yield (approximately 87.3%) of the desired 4,4'-thiodiphenol (B147510) product, with minimal formation of polysulfides. google.com

Table 2: Summary of Reagents and Conditions for Synthesis of 4,4'-Thiobis(2,6-xylenol)

Reactant 1 Reactant 2 Solvent Catalyst Temperature Reported Yield Reference
2,6-Xylenol Sulfur Dichloride (SCl2) Cyclohexane - ~25°C ~87.3% google.com

Purity Control and By-product Mitigation in Thiobisphenol Synthesis

The synthesis of 4,4'-thiobis(2,6-xylenol) traditionally involves the reaction of 2,6-xylenol with a sulfurizing agent, most commonly sulfur dichloride (SCl₂). Achieving high purity and minimizing by-products in this process is paramount and is influenced by several critical factors, including the quality of reactants, reaction conditions, and the use of catalytic promoters.

A significant challenge in this synthesis is controlling the regioselectivity to favor the formation of the 4,4'-isomer over other potential isomers (e.g., 2,4'- or 2,2'-thiobisphenols) and preventing the formation of polysulfide-bridged impurities. Research has demonstrated that a highly selective process can be achieved through careful control of the reaction environment. One patented method emphasizes the reaction of 2,6-xylenol with sulfur dichloride in a non-polar solvent like cyclohexane. google.com This approach achieves high selectivity (93%) and yield (74.5%) by employing an initiation promoter system. google.com This system consists of two key components: a crystalline seed of the desired 4,4'-thiobis(2,6-xylenol) product and a catalytic amount of anhydrous hydrogen chloride. google.com

The purity of the reactants is also a crucial factor. The use of sulfur dichloride with a purity greater than 98% is specified as preferable for optimizing the formation of the target monothiobisphenol. google.com Furthermore, the purity of the starting 2,6-xylenol is foundational. The synthesis of 2,6-xylenol itself can generate by-products such as ortho-cresol, 2,4,6-trimethylphenol, and other xylenol isomers. google.com Due to similar boiling points, the removal of these impurities from 2,6-xylenol can be challenging, and their presence can lead to the formation of undesired thiobisphenol derivatives in the subsequent reaction. google.comwikipedia.org

By-product mitigation also involves preventing the formation of higher-order sulfides. The stoichiometry between the 2,6-xylenol and sulfur dichloride is a key control point. An excess of the sulfurizing agent can potentially lead to the formation of dithiobisphenols or other polysulfide linkages. The reaction mechanism involves the formation of a phenol monosulfide intermediate, which then reacts with a second phenol molecule. google.com Controlling the reaction kinetics and stoichiometry helps to ensure the desired 1:2 condensation of sulfur with the phenol.

The table below summarizes key parameters for purity control in the synthesis of 4,4'-thiobis(2,6-xylenol).

ParameterControl MeasureRationale
Reactant Purity Use of >98% pure sulfur dichloride; High-purity 2,6-xylenol. google.comMinimizes the formation of undesired side products and isomers.
Initiation Promoter Addition of crystalline 4,4'-thiobis(2,6-xylenol) and anhydrous HCl. google.comPromotes selective formation of the desired 4,4'-isomer, increasing yield and selectivity. google.com
Solvent Use of specific solvents like cyclohexane with a defined solubility parameter. google.comInfluences reaction kinetics and selectivity.
Stoichiometry Precise control of the molar ratio of 2,6-xylenol to sulfur dichloride.Prevents the formation of polysulfide by-products.

Novel Synthetic Approaches and Derivatization Strategies

Beyond traditional methods, current research focuses on developing more sustainable synthetic routes and expanding the chemical space of thiobisphenols through the synthesis of novel analogues and functionalized derivatives.

Explorations in Green Chemistry for Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov While specific "green" syntheses for 4,4'-thiobis(2,6-xylenol) are not extensively documented, the core principles can be applied to envision more sustainable routes.

A key area for improvement is the replacement of hazardous reagents like sulfur dichloride. Alternative, less corrosive, and more stable sulfur sources could be explored. The Willgerodt-Kindler reaction, which typically uses elemental sulfur, an amine, and a carbonyl compound, represents a pathway to thioamides and could potentially be adapted. thieme-connect.de Recent modifications to this reaction have shown that base catalysts can improve efficiency under milder conditions. thieme-connect.de

Another green chemistry approach involves the use of catalysis to improve reaction efficiency and reduce waste. The development of heterogeneous catalysts could simplify product purification and allow for catalyst recycling. For instance, catalytic methods are well-established for the synthesis of other sulfur-containing compounds like thiophenes, using metal oxides and sulfides. researchgate.net Exploring similar catalytic systems for the direct thio-bridging of phenols could provide a more sustainable alternative to stoichiometric reagents.

Furthermore, the choice of solvent is a major consideration in green chemistry. nih.gov The development of solvent-free reaction conditions or the use of greener solvents, such as water or supercritical fluids, would significantly improve the environmental profile of the synthesis. High-pressure (barochemistry) or microwave-assisted synthesis are other non-traditional activation methods that can lead to greener processes by reducing reaction times and energy consumption. rsc.org

Synthesis of Analogues and Functionalized Derivatives of 4,4'-Thiobis(2,6-xylenol)

The synthesis of analogues and functionalized derivatives of 4,4'-thiobis(2,6-xylenol) is a growing area of research, aimed at tuning the compound's properties for specific applications, such as in polymers and materials science.

Various analogues can be prepared by substituting 2,6-xylenol with other phenolic compounds in reactions with sulfur dichloride. For example, 4,4'-thiobis(o-cresol) can be synthesized from o-cresol using a similar methodology. google.com More complex, sterically hindered analogues, such as 4,4′-dithiobis(2,6-di-t-butylphenol), have been synthesized and investigated for use as reclaiming agents in the devulcanization of waste rubber. researchgate.net

Functionalization of the thiobisphenol structure can be achieved by introducing various chemical groups. For instance, thiobisphenol has been used as a core structure for the synthesis of benzoxazine (B1645224) monomers, which are important in the production of high-performance polymers. researchgate.net These syntheses typically involve the Mannich condensation of the thiobisphenol with formaldehyde (B43269) and a primary amine. researchgate.net The synthesis of highly functionalized thiazolidinone derivatives from thiosemicarbazones demonstrates a strategy for creating complex sulfur- and nitrogen-containing molecules, which could be adapted to thiobisphenol structures. nih.gov

The table below presents examples of synthesized analogues and derivatives of thiobisphenols, highlighting the diversity of accessible structures.

Compound NameStarting Phenol/ThiobisphenolKey Reagents/Reaction TypePotential Application
4,4'-Thiobis(o-cresol) o-CresolSulfur dichloride, Cyclohexane google.comAntioxidant, Polymer intermediate
4,4′-Dithiobis(2,6-di-t-butylphenol) 2,6-di-t-butylphenolSulfur monochlorideRubber reclaiming agent researchgate.net
Benzoxazine Monomers 4,4'-ThiobisphenolFormaldehyde, Primary amine (Mannich condensation) researchgate.netHigh-performance polymers researchgate.net
Functionalized 3,4-dihydro-2H-1,4-thiazines Pyridinium 1,4-zwitterionic thiolatesAziridines ([3+3] annulation) rsc.orgBuilding blocks for complex molecules

The continued exploration of novel synthetic methodologies will undoubtedly lead to more efficient and sustainable production of 4,4'-thiobis(2,6-xylenol) and expand the library of its functional derivatives for advanced material applications.

Chemical Reactivity and Mechanistic Investigations of 4,4 Thiobis 2,6 Xylenol

Oxidative Transformations and Pathways

The sulfur atom and the phenolic moieties are both susceptible to oxidation, leading to a range of derivatives and coupled products. The specific pathway and resulting products are highly dependent on the nature of the oxidant and the reaction conditions.

The thioether bridge in 4,4'-Thiobis(2,6-xylenol) can be sequentially oxidized, first to a sulfoxide (B87167) and then to a sulfone. This transformation is a common reaction for thioethers and is one of the most direct synthetic routes to these derivatives. nih.gov The control of reaction conditions is crucial to selectively yield the sulfoxide without over-oxidation to the sulfone. nih.gov

A variety of oxidizing agents can accomplish this transformation. jchemrev.com Hydrogen peroxide (H₂O₂) is considered an environmentally benign or "green" oxidant for this purpose. nih.gov For instance, the use of 30% hydrogen peroxide in conjunction with a catalyst like tantalum carbide can yield sulfoxides, while using niobium carbide as the catalyst under similar conditions promotes the formation of the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org Other systems, such as hydrogen peroxide in glacial acetic acid, have been developed for the highly selective oxidation of sulfides to sulfoxides with excellent yields and simple product isolation. nih.gov The selectivity in these reactions often depends on fine-tuning the temperature and the relative amount of the oxidant. nih.gov

Oxidizing Agents for Thioether Transformation

Oxidizing Agent/SystemPrimary ProductKey Characteristics
Hydrogen Peroxide (H₂O₂) / Acetic AcidSulfoxide"Green" and highly selective method under mild, transition-metal-free conditions. nih.gov
m-Chloroperbenzoic acid (m-CPBA)Sulfoxide or SulfonePowerful oxidant; reaction can be controlled to yield sulfoxide but can easily lead to over-oxidation to the sulfone. utexas.edu
H₂O₂ / Tantalum CarbideSulfoxideCatalytic system providing high yields of sulfoxides. organic-chemistry.orgorganic-chemistry.org
H₂O₂ / Niobium CarbideSulfoneCatalytic system that efficiently produces sulfones. organic-chemistry.orgorganic-chemistry.org
Methyltrioxorhenium (MTO) / H₂O₂SulfoneEffective system for oxidizing thiophene (B33073) derivatives directly to sulfones, often with no detectable sulfoxide intermediate. dicp.ac.cn

Beyond the oxidation of the sulfur atom, the phenolic rings of 4,4'-Thiobis(2,6-xylenol) can undergo oxidative coupling. This type of reaction is characteristic of phenols, particularly sterically hindered phenols like 2,6-xylenol itself. wikipedia.org The process generally involves the initial oxidation of the phenol (B47542) to a phenoxyl radical. This can be achieved through various means, including enzymatic catalysis, transition-metal complexes, or reaction with other radicals.

Once formed, these resonance-stabilized phenoxyl radicals can couple in several ways, leading to the formation of new C-C or C-O bonds and resulting in dimeric or polymeric structures. For complex molecules, this can also occur via intramolecular coupling. Mechanistic studies on related systems, such as the vanadium-catalyzed oxidative coupling of other phenols, suggest a plausible pathway involving a single electron transfer (SET) from the phenol to the metal center, generating a radical cation that subsequently couples with another nucleophile. kaust.edu.sa Another common mediator of such reactions is the stable radical 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), which can facilitate oxidative coupling through hydrogen atom transfer. chimia.ch

Radical Scavenging and Antioxidant Mechanisms

The primary industrial application of 4,4'-Thiobis(2,6-xylenol) and similar compounds is as an antioxidant in polymers and other organic materials. uvabsorber.comepo.org This function is performed through mechanisms that interrupt the autoxidation cycle, a free-radical chain reaction responsible for material degradation.

The principal mechanism by which hindered phenolic antioxidants inhibit oxidation is through radical scavenging via Hydrogen Atom Transfer (HAT). uvabsorber.com In this process, the phenolic hydroxyl group donates its hydrogen atom to a reactive free radical, most commonly a peroxyl radical (ROO•), which is a key propagator in the autoxidation chain.

The reaction can be represented as: Ar-OH + ROO• → Ar-O• + ROOH

This single step effectively quenches the reactive peroxyl radical, terminating that specific radical chain. The efficacy of a phenolic antioxidant is critically dependent on the stability of the resulting phenoxyl radical (Ar-O•). In 4,4'-Thiobis(2,6-xylenol), the phenoxyl radical is highly stabilized by resonance, delocalizing the unpaired electron over the aromatic ring, and by the steric hindrance provided by the ortho-methyl groups, which prevents it from initiating new, unwanted reactions.

By efficiently scavenging peroxyl radicals through HAT, 4,4'-Thiobis(2,6-xylenol) acts as a potent chain-breaking antioxidant, inhibiting the propagation step of autoxidation. uvabsorber.comgoogleapis.com Furthermore, thiobisphenols exhibit a synergistic antioxidant effect due to the sulfur atom. Research has shown that related compounds, such as 4,4'-Thiobis(2-tert-butyl-5-methylphenol), function as radical inhibitors that prevent the thermal decomposition of peracids. chemicalbook.com The hydroperoxides (ROOH) formed during the HAT process can decompose, especially at elevated temperatures or in the presence of metal ions, to generate new radicals. The thioether moiety in the molecule can react with these hydroperoxides, converting them into non-radical products (alcohols), in a process where the thioether itself is oxidized to a sulfoxide. This dual-functionality—scavenging peroxyl radicals via the phenolic groups and decomposing hydroperoxides via the sulfide (B99878) bridge—makes thiobisphenols highly effective stabilizers. scite.ai

Electrophilic and Nucleophilic Reactions of the Aromatic Ring and Phenolic Hydroxyl Groups

The structure of 4,4'-Thiobis(2,6-xylenol) allows for a range of reactions typical of phenols and activated aromatic systems.

Reactions of the Phenolic Hydroxyl Groups: The hydroxyl groups can behave as nucleophiles. They can be alkylated to form ethers or acylated to form esters. These reactions often require deprotonation of the phenol with a base to form the more nucleophilic phenoxide ion. The hydroxyl groups can also be protected using silylating agents like tert-butyldimethylsilyl chloride (TBSCl) for use in multi-step syntheses. utexas.edu

Reactions of the Aromatic Ring: The aromatic rings in 4,4'-Thiobis(2,6-xylenol) are electron-rich due to the activating effects of the hydroxyl, methyl, and thioether substituents. This makes them susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation/acylation. The substitution pattern is directed by the existing groups, with incoming electrophiles typically adding to the available positions ortho or para to the powerful hydroxyl group. For example, the parent compound 2,6-xylenol is known to undergo acid-catalyzed condensation reactions. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of 4,4 Thiobis 2,6 Xylenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4,4'-Thiobis(2,6-xylenol). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For 4,4'-Thiobis(2,6-xylenol), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and hydroxyl protons.

Due to the molecule's symmetry, the two phenolic rings are chemically equivalent, simplifying the spectrum. The key proton environments are:

Hydroxyl (OH) protons: These protons typically appear as a singlet, with a chemical shift that can vary depending on the solvent and concentration.

Aromatic (Ar-H) protons: The two protons on each aromatic ring are equivalent and will appear as a singlet.

Methyl (CH₃) protons: The four methyl groups attached to the aromatic rings are also equivalent and will give rise to a single, more intense singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,4'-Thiobis(2,6-xylenol)

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (CH₃) ~2.2 Singlet 12H
Hydroxyl (OH) ~4.5 - 5.5 Singlet 2H

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The values presented are estimates based on typical ranges for similar phenolic compounds.

Carbon-13 NMR complements ¹H NMR by providing a detailed picture of the carbon backbone of the molecule. Each unique carbon atom in 4,4'-Thiobis(2,6-xylenol) will produce a distinct signal in the ¹³C NMR spectrum.

The symmetrical nature of the molecule results in six unique carbon signals:

Four signals for the aromatic carbons (C1-C4).

One signal for the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4'-Thiobis(2,6-xylenol)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (C-OH) 150 - 155
C2, C6 (C-CH₃) 128 - 132
C3, C5 (C-H) 130 - 135
C4 (C-S) 125 - 130

Note: These are estimated chemical shift ranges. Actual values may differ depending on the solvent and measurement parameters.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For 4,4'-Thiobis(2,6-xylenol), COSY would primarily show correlations between the aromatic protons and potentially long-range coupling to the methyl protons, confirming their proximity on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of protonated carbons. For example, the aromatic proton signal would correlate with the C3/C5 carbon signal, and the methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key HMBC correlations for 4,4'-Thiobis(2,6-xylenol) would include:

Correlations from the methyl protons to the C1, C2/C6, and C3/C5 carbons.

Correlations from the aromatic protons to the C1, C2/C6, and C4 carbons.

Correlations from the hydroxyl proton to the C1 and C2/C6 carbons.

These 2D NMR experiments, when used in combination, provide irrefutable evidence for the structure of 4,4'-Thiobis(2,6-xylenol).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and selective method for analysis.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. chemicalbook.com For less volatile compounds like 4,4'-Thiobis(2,6-xylenol), a derivatization step, such as silylation, is often employed to increase its volatility and improve its chromatographic behavior. chemicalbook.com This technique is highly effective for assessing the purity of a sample and identifying any volatile impurities.

The electron ionization (EI) mass spectrum of 4,4'-Thiobis(2,6-xylenol) would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-S bonds and fragmentation of the phenolic rings.

Table 3: Expected GC-MS Operating Parameters for the Analysis of Derivatized 4,4'-Thiobis(2,6-xylenol)

Parameter Value
GC Column e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized for separation of the analyte and impurities
MS Ionization Mode Electron Ionization (EI) at 70 eV

Common volatile impurities that could be detected might include residual solvents from synthesis, such as toluene, or starting materials like 2,6-xylenol.

LC-MS is the preferred method for analyzing non-volatile and thermally labile compounds, making it ideal for the direct analysis of 4,4'-Thiobis(2,6-xylenol) without the need for derivatization. googleapis.com It is particularly useful for identifying non-volatile impurities, oligomers, or degradation products.

A reverse-phase HPLC method can be used for the separation. googleapis.comnist.gov For compatibility with mass spectrometry, the mobile phase typically consists of acetonitrile (B52724) and water with a modifier like formic acid, which aids in the ionization process. googleapis.comnist.gov Electrospray ionization (ESI) is a common ionization technique for this type of analysis, often in negative ion mode to deprotonate the phenolic hydroxyl groups.

Table 4: Typical LC-MS Conditions for the Analysis of 4,4'-Thiobis(2,6-xylenol)

Parameter Value
LC Column e.g., C18, 100 x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode

LC-MS can effectively identify and quantify non-volatile components such as oxidation products or by-products from the synthesis of 4,4'-Thiobis(2,6-xylenol).

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule.

The exact mass of 4,4'-Thiobis(2,6-xylenol) has been determined to be 274.10300. chemsrc.com This value is derived from its molecular formula, C₁₆H₁₈O₂S. sielc.com The high accuracy of this measurement helps to distinguish it from other isobaric compounds, which may have the same nominal mass but different elemental compositions. HRMS is often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC) to analyze complex mixtures, ensuring that the mass measurement is performed on a pure compound.

Table 1: High-Resolution Mass Spectrometry Data for 4,4'-Thiobis(2,6-xylenol)

ParameterValueReference
Molecular FormulaC₁₆H₁₈O₂S sielc.com
Exact Mass274.10300 chemsrc.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman spectral data for 4,4'-Thiobis(2,6-xylenol) is not detailed in the search results, several Raman spectral libraries exist that may contain this information. raman-spectra.comanalyzeiq.comthermofisher.com The analysis of its Raman spectrum would reveal vibrations associated with the aromatic rings' breathing modes and the sulfur-carbon bonds, providing further structural confirmation.

Advanced Separation Techniques

The separation and quantification of 4,4'-Thiobis(2,6-xylenol) from various matrices are crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for achieving this.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reverse-phase (RP) HPLC method has been developed for the analysis of 4,4'-Thiobis(2,6-xylenol). sielc.comsielc.com This method utilizes a C18 column, such as the Newcrom R1, which has low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), phosphoric acid is replaced with a volatile acid such as formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Table 2: Typical HPLC Method Parameters for 4,4'-Thiobis(2,6-xylenol) Analysis

ParameterConditionReference
ColumnNewcrom R1 (or similar RP column) sielc.com
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com
ModeReverse Phase sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. For the analysis of 4,4'-Thiobis(2,6-xylenol), UPLC methods can be developed using columns with 3 µm particles for faster applications. sielc.comsielc.com The principles of separation remain the same as in HPLC, but the reduced particle size allows for higher flow rates and improved efficiency, leading to shorter analysis times and better peak resolution. The use of UPLC coupled with high-resolution mass spectrometry (UPLC-QTOF-MS) is a powerful strategy for both targeted and non-targeted screening of organic compounds in various samples. dtu.dk

Preparative Chromatography for Isolation and Purification

The isolation and purification of 4,4'-Thiobis(2,6-xylenol) on a preparative scale is essential for obtaining high-purity material required for subsequent analytical studies, reference standards, and various industrial applications. Preparative chromatography, which involves the separation of larger quantities of a mixture, is a key technique to achieve this. The methods employed are often scaled-up versions of analytical chromatography techniques, optimized for throughput and purity.

Preparative High-Performance Liquid Chromatography (HPLC) stands out as a powerful method for the purification of 4,4'-Thiobis(2,6-xylenol). Drawing from analytical-scale methodologies, a scalable reverse-phase HPLC (RP-HPLC) method can be effectively implemented. sielc.comsielc.com This approach is particularly suitable for separating the target compound from reaction byproducts and other impurities.

A common strategy involves the use of a C18 or a specialized reverse-phase column with low silanol activity, such as a Newcrom R1 column. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile and water, with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape and resolution. sielc.comsielc.com For preparative scale, the column dimensions are significantly larger than in analytical HPLC to accommodate higher sample loads.

The following data table outlines typical parameters for the preparative HPLC purification of 4,4'-Thiobis(2,6-xylenol).

Table 1: Preparative HPLC Parameters for the Purification of 4,4'-Thiobis(2,6-xylenol)

ParameterValue/Description
Stationary Phase Reverse Phase (e.g., Newcrom R1, C18)
Column Dimensions 250 mm x 50 mm (or larger)
Particle Size 10 µm
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid
Elution Mode Isocratic or Gradient
Flow Rate 50 - 150 mL/min
Detection UV at 254 nm or 280 nm
Sample Loading Grams of crude material dissolved in a minimal amount of mobile phase or a stronger solvent
Fraction Collection Based on UV detector signal, collecting the peak corresponding to 4,4'-Thiobis(2,6-xylenol)

In addition to preparative HPLC, flash column chromatography is another widely used technique for the purification of organic compounds like 4,4'-Thiobis(2,6-xylenol), particularly after synthesis. This method is a faster version of traditional column chromatography, utilizing air pressure to force the solvent through the column. While specific literature detailing flash chromatography for this exact compound is scarce, the general principles are applicable.

A typical flash chromatography setup for purifying 4,4'-Thiobis(2,6-xylenol) would involve the use of silica (B1680970) gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, as the mobile phase. The crude product is first adsorbed onto a small amount of silica gel and then loaded onto the top of the column. The solvent is then passed through the column, and fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

Table 2: General Parameters for Flash Chromatography Purification

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane-Ethyl Acetate gradient
Sample Application Dry loading (adsorbed on silica) or direct liquid injection
Elution Step or linear gradient
Monitoring Thin-Layer Chromatography (TLC)

The choice between preparative HPLC and flash chromatography often depends on the required purity, the scale of the purification, and the nature of the impurities. For very high purity, preparative HPLC is generally the preferred method.

Coordination Chemistry and Metal Complexation of 4,4 Thiobis 2,6 Xylenol

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with thiobisphenol-type ligands typically involves the deprotonation of the phenolic hydroxyl groups by a suitable base, followed by the reaction with a metal salt. The nature of the metal precursor, the solvent system, and the stoichiometry of the reactants are crucial factors that determine the structure of the resulting complex.

Ligand Binding Modes and Coordination Geometries

Based on the structure of 4,4'-Thiobis(2,6-xylenol), several binding modes can be postulated. The two phenolate (B1203915) oxygen atoms can coordinate to a single metal center, acting as a bidentate chelating ligand. This chelation would form a stable ring structure, a common feature in coordination chemistry. The geometry around the metal center would then be dictated by the preferred coordination number of the metal ion and the presence of other ancillary ligands. For instance, with a four-coordinate metal, a tetrahedral or square planar geometry could be adopted. For higher coordination numbers, trigonal bipyramidal or octahedral geometries are possible. researchgate.net

Furthermore, the thioether sulfur atom introduces the possibility of additional coordination. If the sulfur atom participates in binding, the ligand could act in a tridentate fashion, coordinating through both oxygen atoms and the sulfur atom (O, S, O). This would likely lead to more rigid and defined coordination geometries. science.gov In some instances, the ligand could also act as a bridging ligand, where the two phenolate groups coordinate to two different metal centers, potentially leading to the formation of dimeric or polymeric structures. researchgate.net The steric bulk provided by the xylenol groups is also a significant factor that would influence the final coordination geometry. nih.gov

Role of Phenolic Oxygen and Thioether Sulfur in Chelation

The primary coordination sites in 4,4'-Thiobis(2,6-xylenol) are the two phenolic oxygen atoms. Upon deprotonation, these oxygen atoms become strong donors and readily form stable bonds with a variety of metal ions. The formation of a chelate ring involving both oxygen atoms is a key stabilizing factor for the resulting complex.

The role of the thioether sulfur atom is more nuanced. Sulfur can act as a soft donor and coordinate to soft metal ions. nih.gov The ability of the sulfur atom to participate in chelation would depend on several factors, including the nature of the metal ion, the geometric constraints of the ligand, and the electronic effects of the substituents on the phenyl rings. In cases where the sulfur atom does not directly coordinate to the metal center, it can still influence the electronic properties of the ligand through space or through the aromatic system, thereby affecting the reactivity of the resulting metal complex. The oxidation state of the sulfur can also be varied, which would significantly alter the electronic properties and coordination behavior of the ligand. nih.gov

Catalytic Activity of 4,4'-Thiobis(2,6-xylenol) Metal Complexes

Metal-phenolate complexes are well-established catalysts for a variety of organic reactions, most notably polymerization. researchgate.net The electronic and steric environment around the metal center, which is tunable by modifying the ligand structure, plays a crucial role in determining the catalytic activity and selectivity.

Application in Polymerization Reactions

Metal complexes based on bis(phenolate) ligands are known to be effective catalysts for ring-opening polymerization of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA). acs.orgrsc.orgsemanticscholar.org The catalytic cycle typically involves the coordination of the monomer to the metal center, followed by nucleophilic attack by an initiating group (often an alkoxide), leading to ring opening and polymer chain growth.

Table 1: Potential Catalytic Applications of Metal-Phenolate Complexes in Polymerization

Catalyst TypeMonomerPolymer ProductReference
Zirconium amine tris(phenolate)L-lactidePoly(l-lactic acid) acs.org
Aluminum indolyl-phenolateε-caprolactonePolycaprolactone rsc.org
Yttrium bis(phenolate) ether2-vinylpyridinePoly(2-vinylpyridine) bohrium.com
Alkali metal pyridylamino-bis(phenolate)rac-lactidePolylactide semanticscholar.org

Exploration in Other Organic Transformations

Beyond polymerization, metal-phenolate complexes have been explored as catalysts in a range of other organic transformations. These include oxidation reactions, coupling reactions, and the formation of cyclic carbonates from epoxides and carbon dioxide. researchgate.net The ability of the phenolate ligand to stabilize different oxidation states of the metal center is often key to their catalytic versatility.

For example, thioether-Schiff base metal complexes have been investigated for their catalytic activity. researchgate.net While direct examples involving 4,4'-Thiobis(2,6-xylenol) are scarce, the structural similarities suggest potential for its metal complexes to be active in similar transformations. The combination of hard phenolate donors and a soft thioether donor could lead to unique reactivity profiles.

Applications in Polymer Science and Materials Engineering

Efficacy as a Polymer Antioxidant and Stabilizer

4,4'-Thiobis(2,6-xylenol) functions as a primary antioxidant, effectively inhibiting the oxidation processes that lead to the deterioration of polymer properties. Its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl groups to terminate the free radical chain reactions that are characteristic of polymer degradation.

Performance in Polyethylene (B3416737), Polyolefin, and Rubber Compositions

While detailed quantitative data on the performance of 4,4'-Thiobis(2,6-xylenol) in specific polymers like polyethylene, polyolefins, and rubber is sparse in readily available literature, the broader class of thiobisphenolic antioxidants is known for its utility in these materials. For instance, a closely related compound, 4,4'-Thiobis(6-tert-butyl-m-cresol), is used as a stabilizer in polyethylene and polyolefin packaging materials for foodstuffs and as an antioxidant in the rubber and plastics industry. chemicalbook.comchemicalbook.com This suggests that 4,4'-Thiobis(2,6-xylenol) would likely exhibit similar protective functions in these polymer systems. The general function of such antioxidants is to prevent the loss of mechanical properties and discoloration that occur due to oxidation.

General Performance Characteristics of Thiobisphenolic Antioxidants in Polymers

Polymer SystemGeneral Protective Functions
PolyethylenePrevention of degradation and discoloration. ontosight.ai
PolyolefinsStabilization against thermal oxidation. diva-portal.org
Rubber/ElastomersImprovement of durability and resistance to heat and oxygen. ontosight.ai

Synergistic Effects with Primary and Secondary Antioxidants (e.g., Carbon Black, Octadecyl Alcohol)

The effectiveness of antioxidant systems in polymers can often be enhanced through the combination of different types of stabilizers. A notable example is the synergistic effect observed between phenolic antioxidants and other additives. For the related compound 4,4'-Thiobis(6-tert-butyl-m-cresol), a synergistic effect has been noted when used in conjunction with carbon black and octadecyl alcohol. chemicalbook.comchemicalbook.com This synergy typically arises from the different but complementary mechanisms by which the stabilizers operate. For instance, the phenolic antioxidant can intercept peroxy radicals, while a secondary stabilizer like a thioester can decompose hydroperoxides into non-radical products. While not explicitly documented for 4,4'-Thiobis(2,6-xylenol), it is plausible that similar synergistic interactions could be achieved.

Light Stabilization Mechanisms in Polymers

In addition to heat, exposure to ultraviolet (UV) light is a significant contributor to the degradation of many polymers, a process known as photo-oxidative degradation.

Performance in Light-Colored Rubbers and Non-Staining Neoprene Compounds

A key requirement for antioxidants used in light-colored or white rubber and plastic products is that they must be non-staining and non-discoloring. Phenolic antioxidants are often favored in these applications over other types, such as aromatic amines, which can cause significant discoloration. The related compound, 4,4''-Thiobis(2-tert-butyl-5-methylphenol), is specifically noted for its use in the protection of light-colored rubber from oxidation and in non-staining neoprene compounds. chemicalbook.comchemicalbook.com This indicates that thiobisphenols with sterically hindered phenolic groups are suitable for applications where color stability is critical. It is therefore anticipated that 4,4'-Thiobis(2,6-xylenol) would also offer non-staining protection in similar formulations.

Influence on Polymer Material Properties

The incorporation of 4,4'-Thiobis(2,6-xylenol) into polymeric matrices is primarily aimed at enhancing the material's resistance to degradation, thereby extending its service life and maintaining its performance characteristics over time. As a hindered phenolic antioxidant, its mechanism of action involves the donation of a hydrogen atom from its hydroxyl groups to terminate the free radical chain reactions that lead to polymer degradation. While specific quantitative data for 4,4'-Thiobis(2,6-xylenol) is not extensively available in public literature, the effects of this class of thiobisphenol antioxidants on polymer properties are well-documented.

Enhancement of Thermal Stability and Durability

The presence of a sulfur bridge in thiobisphenol antioxidants, including presumably 4,4'-Thiobis(2,6-xylenol), contributes to their efficacy as thermal stabilizers. These compounds are effective at high temperatures, making them suitable for use in polymers that undergo high-temperature processing. The sulfur atom can decompose peroxides into non-radical products, a synergistic effect that complements the radical scavenging activity of the phenolic groups. This dual-action mechanism is crucial in preventing the degradation of polymers during processing and long-term thermal exposure.

Research on related thiobisphenol compounds demonstrates a significant improvement in the thermal stability of various polymers. For instance, the addition of compounds like 4,4'-thiobis(6-tert-butyl-3-methylphenol) has been shown to increase the onset temperature of decomposition in polymers such as polypropylene (B1209903) and polyethylene. While direct studies on 4,4'-Thiobis(2,6-xylenol) are scarce, it is anticipated to provide similar benefits, enhancing the durability of the polymer by protecting its mechanical and physical properties from heat-induced degradation.

Illustrative Data on Thermal Stability Enhancement by a Related Thiobisphenol Antioxidant

Polymer MatrixAntioxidant Concentration (% w/w)Onset of Decomposition Temperature (°C) - Without AntioxidantOnset of Decomposition Temperature (°C) - With Antioxidant
Polypropylene (PP)0.2280310
High-Density Polyethylene (HDPE)0.2320355
Polystyrene (PS)0.3300330

Disclaimer: The data presented in this table is illustrative and based on the reported performance of structurally similar thiobisphenol antioxidants. Specific performance data for 4,4'-Thiobis(2,6-xylenol) is not available in the reviewed literature.

Improvement of Weathering Resistance

Polymers exposed to outdoor conditions are susceptible to degradation from a combination of UV radiation, heat, and moisture. Thiobisphenol antioxidants can play a role in improving the weathering resistance of polymeric materials. The antioxidant function helps to mitigate the degradation initiated by photo-oxidation. While primary UV absorbers are typically used for substantial protection against UV light, antioxidants like 4,4'-Thiobis(2,6-xylenol) can quench the free radicals formed as a result of UV exposure, thus preventing the subsequent degradation reactions that lead to discoloration, cracking, and loss of mechanical properties.

Illustrative Data on Weathering Resistance Improvement by a Related Thiobisphenol Antioxidant

Polymer MatrixExposure Time (hours) in Accelerated WeatheringProperty MeasuredValue - Without AntioxidantValue - With Antioxidant
Polypropylene (PP)1000Gloss Retention (%)5075
Low-Density Polyethylene (LDPE)1500Yellowness Index Change155
Acrylonitrile Butadiene Styrene (ABS)500Impact Strength Retention (%)4065

Disclaimer: The data presented in this table is for illustrative purposes and is based on general findings for related phenolic antioxidants. Specific weathering resistance data for polymers containing 4,4'-Thiobis(2,6-xylenol) is not available in the reviewed literature.

Impact on Electrical Properties of Polymer Composites

For many applications, particularly in the electronics and electrical industries, the insulating properties of polymers are critical. Additives incorporated into polymer composites should not adversely affect these properties. Phenolic antioxidants, including thiobisphenols, are generally considered to have minimal impact on the electrical properties of the final product when used at typical concentrations (usually below 1% by weight).

The non-polar nature of the hydrocarbon portions of the 4,4'-Thiobis(2,6-xylenol) molecule and its relatively low concentration in the polymer matrix mean that it is unlikely to significantly increase the dielectric constant or the dissipation factor of the composite. However, the introduction of any additive can potentially introduce impurities or affect the morphology of the polymer, which could have subtle effects on its electrical performance. Specific testing of the final polymer composite is always necessary to confirm its suitability for electrical applications. No detailed research findings specifically quantifying the impact of 4,4'-Thiobis(2,6-xylenol) on the electrical properties of polymer composites were identified in the available literature.

Migration Studies of 4,4'-Thiobis(2,6-xylenol) in Polymeric Matrices

The migration of additives from polymeric materials is a critical consideration, especially for applications involving contact with food, beverages, or pharmaceuticals. The potential for substances to leach from the polymer into the contacting medium is a matter of safety and regulatory concern.

Quantitative Analysis of Migrant Levels in Food Contact Materials

Studies on other phenolic antioxidants, such as butylated hydroxytoluene (BHT) and Irganox 1010, have shown that migration is generally higher into fatty food simulants compared to aqueous or acidic simulants. scielo.br This is due to the higher solubility of these non-polar antioxidants in fats. Higher temperatures and longer contact times also increase the rate and extent of migration. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are typically employed to quantify the levels of migrated antioxidants. acs.org

Illustrative Migration Data for a Generic Phenolic Antioxidant from Polyethylene

Food SimulantTemperature (°C)Contact Time (days)Migrant Level (mg/kg of food simulant)
10% Ethanol (Aqueous)4010< 0.1
3% Acetic Acid (Acidic)4010< 0.1
50% Ethanol (Alcoholic)40101.5
Olive Oil (Fatty)40105.8

Disclaimer: This table provides illustrative data for a generic phenolic antioxidant and is intended to demonstrate the principles of migration. Specific migration data for 4,4'-Thiobis(2,6-xylenol) was not found in the reviewed literature.

Kinetic Studies of Diffusion and Leaching from Polymers

The migration of an additive from a polymer is a kinetic process governed by its diffusion through the polymer matrix and its subsequent partitioning into the contacting phase. The diffusion of small molecules like antioxidants in a polymer follows Fick's laws of diffusion. The diffusion coefficient (D) is a key parameter that describes the rate of this process and is influenced by temperature, the molecular size and shape of the diffusing molecule, and the morphology of the polymer (e.g., crystallinity). specialchem.com

Kinetic studies of antioxidant migration typically involve measuring the concentration of the migrant in the food simulant over time at different temperatures. This data can then be used to calculate the diffusion coefficient. The activation energy for diffusion can be determined from the temperature dependence of the diffusion coefficient using an Arrhenius-type relationship. acs.org Such studies are crucial for predicting the long-term migration behavior of additives and for ensuring compliance with regulatory limits.

While specific kinetic studies on the diffusion and leaching of 4,4'-Thiobis(2,6-xylenol) are not available, research on other antioxidants has shown that diffusion coefficients in polymers like polyethylene are typically in the range of 10⁻¹² to 10⁻⁸ cm²/s at room temperature, with higher values at elevated temperatures. researchgate.net The rate of leaching is also influenced by the solubility of the antioxidant in the food simulant. specialchem.com

Computational Chemistry and Theoretical Studies of 4,4 Thiobis 2,6 Xylenol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These studies typically precede more complex analyses of reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4,4'-Thiobis(2,6-xylenol), DFT calculations would be instrumental in determining its ground state properties. Such calculations would typically yield optimized molecular geometry, including key bond lengths (C-S, S-C, C-O, O-H), bond angles (C-S-C), and dihedral angles that define the molecule's three-dimensional shape.

Furthermore, DFT provides access to electronic properties such as the distribution of electron density, Mulliken atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. For an antioxidant, a higher HOMO energy would suggest a greater ability to donate an electron.

Table 7.1.1: Hypothetical DFT-Calculated Ground State Properties of 4,4'-Thiobis(2,6-xylenol)

PropertyCalculated Value
C-S Bond Length (Å)Data not available
C-S-C Bond Angle (°)Data not available
Dihedral Angle (C-C-S-C) (°)Data not available
Mulliken Charge on SulfurData not available
Mulliken Charge on Phenolic OxygenData not available
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available

Note: This table is for illustrative purposes only. The values are placeholders as specific computational data for 4,4'-Thiobis(2,6-xylenol) is not currently available in the literature.

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and can help to confirm the molecular structure.

Similarly, the calculation of harmonic vibrational frequencies using DFT can generate a theoretical Infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching and bending of particular bonds within the 4,4'-Thiobis(2,6-xylenol) molecule, such as the O-H stretch of the phenolic groups, C-S stretching, and aromatic C-H and C-C vibrations.

Table 7.1.2: Hypothetical Predicted Spectroscopic Parameters for 4,4'-Thiobis(2,6-xylenol)

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (Phenolic OH)Data not available
¹³C NMR Chemical Shift (C-S)Data not available
IR Vibrational Frequency (O-H stretch)Data not available
IR Vibrational Frequency (C-S stretch)Data not available

Note: This table is for illustrative purposes only. The values are placeholders as specific computational data for 4,4'-Thiobis(2,6-xylenol) is not currently available in the literature.

Reaction Mechanism Elucidation through Computational Approaches

A significant application of computational chemistry is the elucidation of reaction mechanisms, which for 4,4'-Thiobis(2,6-xylenol) would primarily focus on its antioxidant activity.

The antioxidant activity of phenolic compounds can proceed through several mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). Computational chemistry can be used to model these pathways and determine the most likely mechanism.

Transition state theory can be applied to locate the transition state structures for the reaction of 4,4'-Thiobis(2,6-xylenol) with a free radical (e.g., a peroxyl radical). By calculating the activation energy (the energy barrier of the transition state), the rate of the reaction can be estimated. A lower activation energy would indicate a more effective antioxidant. Key parameters that would be calculated include the bond dissociation enthalpy (BDE) of the phenolic O-H bond, ionization potential (IP), and proton affinity (PA).

Beyond the initial antioxidant action, computational studies can explore the subsequent oxidation pathways of the 4,4'-Thiobis(2,6-xylenol) radical formed. This would involve mapping the potential energy surface to identify stable intermediates and further reaction products. Understanding these pathways is crucial for comprehending the complete lifecycle of the antioxidant and any potential pro-oxidant effects of its byproducts.

Conformation Analysis and Intermolecular Interactions

The three-dimensional conformation of 4,4'-Thiobis(2,6-xylenol) and its interactions with other molecules are critical to its physical properties and its function in a larger system, such as a polymer matrix.

Computational methods can be used to perform a conformational analysis by rotating the bonds, particularly around the flexible C-S-C linkage, to identify the lowest energy conformers. This is important as the relative orientation of the two xylenol rings can influence the molecule's reactivity and its ability to interact with other molecules.

Furthermore, the nature and strength of intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl groups and π-π stacking of the aromatic rings, can be investigated. These interactions are fundamental to the material properties of polymers derived from this monomer and its behavior in solution.

Quantitative Structure-Property Relationship (QSPR) Studies for Performance Prediction

Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to develop models that correlate the structural features of molecules with their physicochemical properties or biological activities. nih.govnih.gov This approach is founded on the principle that the structure of a chemical compound dictates its properties. nih.gov By establishing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an observed property, QSPR models can predict the properties of new or untested compounds, thereby guiding targeted synthesis and reducing the time and cost of experimental research. nih.govnih.gov

In the context of 4,4'-Thiobis(2,6-xylenol), a prominent performance characteristic is its antioxidant activity, which is crucial for its application as a stabilizer in polymers and other materials. QSPR studies in the broader class of phenolic and sulfur-containing alkylphenols are therefore highly relevant for predicting its performance. These studies aim to model properties like the rate constant for oxidation chain termination (k7), a key kinetic parameter measuring antioxidant efficiency. nih.govbohrium.comdntb.gov.uaresearchgate.net

Research Findings in Phenolic Antioxidants

Recent research has focused on developing QSPR models for large series of phenolic antioxidants, including sulfur-containing alkylphenols, a class to which 4,4'-Thiobis(2,6-xylenol) belongs. nih.govresearchgate.net One such study successfully constructed statistically significant models for a series of 148 related compounds to predict their antioxidant activity, quantified as logk7. nih.govbohrium.comdntb.gov.uaresearchgate.net

The development of these models involves several key steps:

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure.

Descriptor Selection: Advanced algorithms, such as the Genetic Algorithm (GA), are used to select the most relevant descriptors that have the strongest correlation with the property of interest. nih.gov

Model Building: Using the selected descriptors, a mathematical model is created, often using techniques like Multiple Linear Regression (MLR). nih.gov

Validation: The model's statistical significance and predictive power are rigorously tested using methods like leave-one-out cross-validation and by evaluating its performance on an external test set of compounds. nih.gov

For phenolic antioxidants, the descriptors selected by the models often relate to specific structural features known to influence antioxidant mechanisms, such as Hydrogen Atom Transfer (HAT) or Sequential Electron Transfer-Proton Transfer (SET-PT). nih.gov Key properties determined by density functional theory (DFT) calculations, like bond dissociation enthalpies (BDE) of the phenolic O-H bond, are pivotal in these mechanisms and are often correlated with antioxidant efficiency. nih.gov

The types of descriptors used in these studies are diverse and can be categorized as follows:

Descriptor CategoryDescriptionRelevance to 4,4'-Thiobis(2,6-xylenol)
Constitutional Indices Describe the basic molecular composition (e.g., atom counts, molecular weight).Provides fundamental information about the molecule's size and composition.
Topological Indices Characterize the connectivity of atoms within the molecule.Encodes information about the molecular shape, size, and degree of branching.
GETAWAY Descriptors Geometrical descriptors that encode information about the 3D distribution of atoms.Captures the spatial arrangement of the two xylenol rings and the central sulfur atom.
Functional Group Counts Simple counts of specific functional groups (e.g., hydroxyl groups).The two phenolic hydroxyl (-OH) groups are critical for the antioxidant activity.
Substructural Descriptors (MNA/QNA) Based on the presence or absence of specific molecular fragments or atomic neighborhoods.Can quantify the specific arrangement of methyl and hydroxyl groups on the phenyl rings.
Quantum-Chemical Descriptors Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment). nih.govRelates to the molecule's electronic properties, such as its ability to donate an electron.

Model Performance and Validation

The robustness and predictive accuracy of QSPR models are evaluated using several statistical parameters. For the study on 148 sulfur-containing alkylphenols, consensus models demonstrated satisfactory accuracy for both the training set (the data used to build the model) and the test set (unseen data used to validate it). nih.govbohrium.comdntb.gov.uaresearchgate.net

The statistical metrics reported for these models are summarized in the table below.

Statistical ParameterDescriptionReported Value
R²TR Coefficient of determination for the training set.> 0.6
Q²TR Cross-validated coefficient of determination for the training set.> 0.5
R²TS Coefficient of determination for the test set.> 0.5

Data sourced from studies on QSPR modeling of sulfur-containing alkylphenols. nih.govbohrium.comdntb.gov.uaresearchgate.net

These values indicate that the developed QSPR models can account for a significant portion of the variance in the antioxidant activity of these compounds and possess a moderate predictive power. bohrium.com Such validated models can be used to screen virtual libraries of compounds to identify novel, potentially effective antioxidants for targeted synthesis and experimental testing. nih.gov While no specific QSPR study has been published focusing solely on 4,4'-Thiobis(2,6-xylenol), its inclusion in these broader datasets allows its antioxidant performance to be predicted based on its unique combination of structural descriptors.

Environmental Fate and Transformation Mechanisms of 4,4 Thiobis 2,6 Xylenol

Abiotic Degradation Pathways

The degradation of 4,4'-Thiobis(2,6-xylenol) in the environment, independent of biological activity, is primarily driven by photodegradation and chemical oxidation. These processes are critical in determining the compound's persistence in sunlit aquatic environments and soils.

Photodegradation Kinetics and Product Identification

The proposed mechanism for the degradation of 2,6-DMP involves the formation of a 2,6-dimethylphenoxyl radical. nih.gov It is plausible that the photodegradation of 4,4'-Thiobis(2,6-xylenol) could proceed through cleavage of the thioether bridge, yielding 2,6-xylenol moieties that would then undergo further degradation. Analogous studies on other bisphenolic compounds, such as 4,4'-isopropylidenebis(2,6-dibromophenol), reveal that degradation can involve processes like dehalogenation, hydroxylation, and demethylation. mdpi.comnih.gov

Table 1: Factors Influencing Photodegradation of Related Phenolic Compounds

FactorEffect on Degradation RateReference
Photocatalyst (e.g., TiO2) Increases the rate of degradation. nih.gov
Hydrogen Peroxide (H2O2) Enhances the degradation rate by producing more hydroxyl radicals. nih.gov
Iron(III) Ions Promotes the formation of reactive oxygen species, accelerating degradation. nih.gov
UV Radiation Essential for initiating the photocatalytic process. nih.gov

Chemical Oxidation in Aquatic and Soil Environments

Chemical oxidation is a significant abiotic pathway for the transformation of phenolic compounds in water and soil. The process typically involves reactive oxygen species, such as hydroxyl radicals, which can be generated through various chemical reactions in the environment.

For compounds structurally similar to 4,4'-Thiobis(2,6-xylenol), oxidation is a key degradation mechanism. For instance, the oxidation of 2,6-xylenol can lead to the formation of various intermediates, including hydroquinones and quinones. nih.gov In the context of 4,4'-Thiobis(2,6-xylenol), it is anticipated that oxidation could target the sulfur atom, potentially forming sulfoxides and sulfones, or lead to the cleavage of the thioether bond. The resulting 2,6-xylenol fragments would then be susceptible to further oxidation.

Biodegradation and Microbial Transformation

The ability of microorganisms to break down 4,4'-Thiobis(2,6-xylenol) is a critical factor in its environmental persistence. While direct evidence for the biodegradation of this specific compound is limited, studies on its constituent monomer, 2,6-xylenol, provide valuable insights into potential microbial degradation pathways.

Assessment of Microbial Degradation Potential

Research has demonstrated that various microorganisms can utilize 2,6-xylenol as a sole carbon and energy source. researchgate.net Strains of Mycobacterium, for example, have been isolated that are capable of degrading 2,6-xylenol. nih.govosti.gov This suggests that if 4,4'-Thiobis(2,6-xylenol) is cleaved into its 2,6-xylenol constituents, these resulting molecules could be mineralized by bacteria present in soil and aquatic environments. The biodegradability of phenolic compounds can be influenced by the number and position of substituent groups on the aromatic ring. frontiersin.org

Identification of Biodegradation Metabolites

In the bacterial metabolism of 2,6-xylenol by Mycobacterium species, several key metabolites have been identified. The initial step often involves hydroxylation at the para-position to form 2,6-dimethylhydroquinone. nih.gov Further enzymatic reactions can lead to ring cleavage and the formation of compounds like citraconate, which can then enter central metabolic pathways such as the TCA cycle. nih.gov

A proposed metabolic pathway for 2,6-xylenol in Mycobacterium neoaurum involves two consecutive hydroxylations to form 2,6-dimethyl-3-hydroxy-hydroquinone, followed by ortho-cleavage of the aromatic ring. researchgate.net It is hypothesized that the biodegradation of 4,4'-Thiobis(2,6-xylenol) would likely begin with the enzymatic cleavage of the thioether linkage, releasing 2,6-xylenol, which would then be degraded through these established pathways.

Table 2: Identified Metabolites in the Biodegradation of 2,6-Xylenol

MetabolitePrecursorMicrobial SpeciesReference
2,6-Dimethylhydroquinone 2,6-XylenolMycobacterium sp. nih.gov
2,6-Dimethyl-3-hydroxy-hydroquinone 2,6-DimethylhydroquinoneMycobacterium neoaurum researchgate.net
2,4-Dimethyl-3-hydroxymuconic acid 2,6-Dimethyl-3-hydroxy-hydroquinoneMycobacterium neoaurum researchgate.net
Citraconate 2,4-Dimethyl-3-hydroxymuconic acidMycobacterium neoaurum researchgate.net

Environmental Distribution and Mobility

The environmental distribution and mobility of a chemical are governed by its physical and chemical properties, such as water solubility and its tendency to adsorb to soil and sediment. For 4,4'-Thiobis(2,6-xylenol), its mobility in the environment is expected to be influenced by its relatively low water solubility and potential for sorption to organic matter in soil and sediments.

The mobility of organic compounds in soil is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a greater tendency for the chemical to adsorb to soil and sediment, making it less mobile. While a specific Koc value for 4,4'-Thiobis(2,6-xylenol) is not available, its chemical structure suggests a hydrophobic nature, which would likely result in a moderate to high Koc, limiting its transport in groundwater. However, factors such as soil composition, pH, and the presence of organic matter can all influence its actual mobility. ecetoc.org The formation of non-extractable residues (NER) is another process that can limit the movement of chemicals through soil. ecetoc.org

Sorption and Desorption Behavior in Environmental Compartments

The mobility and distribution of 4,4'-Thiobis(2,6-xylenol) in the environment are significantly influenced by its sorption and desorption characteristics in soil and sediment. While specific studies on 4,4'-Thiobis(2,6-xylenol) are limited, the behavior of other substituted phenols and hydrophobic organic compounds provides a framework for understanding its likely environmental partitioning.

Sorption, the process by which a chemical binds to solid particles, is a key factor in reducing the concentration of organic compounds in the aqueous phase, thereby limiting their bioavailability and transport. For phenolic compounds, sorption is largely controlled by the organic carbon content of the soil or sediment. A positive correlation between organic content and the extent of sorption has been observed for various organic contaminants. nih.govnih.gov The hydrophobic nature of 4,4'-Thiobis(2,6-xylenol), owing to its aromatic rings and methyl groups, suggests that it will preferentially partition into organic matter-rich soils and sediments. koreascience.kr

The Freundlich and Langmuir isotherm models are commonly used to describe the equilibrium sorption of organic compounds. The Freundlich model, in particular, has been shown to be a good fit for the sorption of various phenolic compounds, indicating a heterogeneous sorption surface. nih.gov The sorption capacity is influenced by environmental factors such as pH, temperature, and salinity. A decrease in pH, a lower temperature, and reduced salinity have been shown to increase the sorption of bisphenol A, a structurally related compound, onto sediment. nih.gov

Desorption, the release of a sorbed chemical back into the solution, determines its long-term fate and potential for remobilization. The desorption process can exhibit hysteresis, meaning that the compound is more strongly retained by the solid matrix than predicted by the sorption isotherm. This phenomenon can be attributed to the entrapment of molecules in the micropores of the organic matter and the formation of strong interactions over time.

Table 1: Factors Influencing the Sorption of Phenolic Compounds in Environmental Compartments

FactorInfluence on SorptionRationale
Soil/Sediment Organic Carbon Content Increases sorptionHydrophobic partitioning of the compound into the organic matter. nih.gov
pH Sorption generally decreases with increasing pHIonization of the phenolic hydroxyl groups at higher pH increases water solubility and reduces sorption. nih.gov
Temperature Sorption generally decreases with increasing temperatureSorption is often an exothermic process. nih.gov
Salinity Sorption may increase with increasing salinity"Salting out" effect reduces the solubility of the organic compound in the aqueous phase. nih.gov
Clay Mineralogy Can contribute to sorptionSurface interactions and potential for cation bridging can play a role, though typically less significant than organic matter for hydrophobic compounds.

Mechanistic Understanding of Bioaccumulation Potential

Bioaccumulation refers to the process by which organisms absorb and concentrate chemicals from their environment, leading to concentrations in their tissues that are higher than in the surrounding medium. The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk.

For 4,4'-Thiobis(2,6-xylenol), its bioaccumulation potential is primarily linked to its lipophilicity, which is the tendency of a chemical to dissolve in fats, oils, and lipids. High lipophilicity is a key driver for bioaccumulation in the fatty tissues of organisms. pharmacyfreak.com The structure of 4,4'-Thiobis(2,6-xylenol), with its multiple methyl groups and aromatic rings, suggests a significant degree of lipophilicity, which would favor its partitioning into biological tissues.

The bioaccumulation of substituted phenols is also influenced by the organism's ability to metabolize and excrete the compound. Many organisms possess enzymatic systems, such as cytochrome P450, that can transform foreign compounds into more water-soluble metabolites, facilitating their elimination from the body. However, the rate and extent of metabolism can vary significantly between species and can be influenced by the specific substitutions on the phenol (B47542) ring. For some nitrophenols, metabolism into glucuronide and sulfate (B86663) conjugates leads to rapid excretion, resulting in low bioaccumulation. koreascience.kr The presence of bulky tert-butyl groups in a related compound, 4,4'-thiobis(6-t-butyl-m-cresol), may hinder metabolic processes, potentially increasing its persistence in organisms. nih.gov

Advanced Analytical Methodologies for Environmental Monitoring

The detection and quantification of 4,4'-Thiobis(2,6-xylenol) in environmental matrices such as water, soil, and sediment require sensitive and selective analytical methods. Several advanced analytical techniques are well-suited for the monitoring of phenolic compounds at trace levels.

The primary analytical approach for phenolic compounds involves a sample preparation step followed by instrumental analysis. Sample preparation is crucial for extracting and concentrating the analyte from the complex environmental matrix and removing potential interferences. Common extraction techniques for water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com For solid samples like soil and sediment, techniques such as pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) are often employed.

Following extraction, the instrumental analysis is typically performed using chromatographic techniques coupled with sensitive detectors. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of a broad range of organic compounds, including phenols. mdpi.com For analysis by GC, phenolic compounds are often derivatized to increase their volatility and improve their chromatographic behavior.

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of phenolic compounds. mdpi.comalsenvironmental.co.uk HPLC can be coupled with various detectors, including ultraviolet (UV), fluorescence, and mass spectrometry (MS) detectors. HPLC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity, allowing for the detection of target compounds at very low concentrations. mdpi.com

Table 2: Advanced Analytical Techniques for the Determination of Phenolic Compounds in Environmental Samples

Analytical TechniquePrincipleAdvantagesCommon Applications
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. mdpi.comHigh resolution, excellent sensitivity, and provides structural information for compound identification.Analysis of a wide range of volatile and semi-volatile organic pollutants in water, soil, and air. koreascience.kr
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Separation of compounds in a liquid mobile phase followed by highly selective and sensitive mass spectrometric detection. mdpi.comSuitable for non-volatile and thermally labile compounds, high selectivity, and low detection limits.Determination of trace levels of pharmaceuticals, pesticides, and other emerging contaminants in water and biological samples.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Separation of compounds followed by detection based on their absorption of UV light.Robust, relatively low cost, and widely available.Routine monitoring of known phenolic compounds in water samples at moderate concentrations. velp.com
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Separation of compounds followed by detection of their native or derivatized fluorescence.Highly sensitive and selective for fluorescent compounds.Analysis of polycyclic aromatic hydrocarbons (PAHs) and some phenolic compounds.

The selection of the most appropriate analytical method depends on several factors, including the specific matrix being analyzed, the required detection limits, and the available instrumentation. For comprehensive environmental monitoring of 4,4'-Thiobis(2,6-xylenol), the use of high-resolution techniques such as GC-MS or LC-MS/MS is recommended to ensure accurate and reliable quantification at environmentally relevant concentrations.

Future Research Directions and Sustainable Innovations

Development of Next-Generation Thiobisphenolic Compounds with Enhanced Performance

The quest for materials with enhanced thermal stability, mechanical strength, and specific functionalities is driving the development of new thiobisphenolic compounds. Understanding the structure-property relationships is fundamental to this endeavor. By strategically modifying the chemical structure of these compounds, researchers can influence their macroscopic properties. Key strategies include the incorporation of solubilizing groups, bioisosteric replacement, and the use of deuterium (B1214612) to enhance physicochemical and pharmacokinetic properties. nih.gov

Integration into Advanced Materials and Nanocomposites

The integration of 4,4'-Thiobis(2,6-xylenol)-based structures into advanced materials and nanocomposites opens up a vast array of possibilities for creating materials with synergistic properties. Nanocomposites, which involve dispersing nanoparticles within a polymer matrix, can exhibit dramatically improved mechanical, thermal, and functional properties compared to the base polymer.

The use of carbon nanomaterials, for instance, has attracted significant attention in the biomedical field for applications like biosensing and drug delivery due to their unique structure and high conductivity. nih.gov Similarly, the incorporation of nanoparticles into epoxy resins, a common application for thiobisphenols, has been shown to enhance mechanical properties. mdpi.com For example, dispersing titanium dioxide (TiO2) and zinc oxide (ZnO) nanoparticles in a polylactic acid (PLA) matrix has been shown to increase the crystallinity and thermal stability of the polymer. researchgate.net

Future work will likely explore the use of 4,4'-Thiobis(2,6-xylenol) as a component in the synthesis of amphiphilic epoxy gels that can act as hosts for the in-situ generation of nanoparticles. researchgate.net The presence of secondary hydroxyls and tertiary amine groups in the polymer backbone can be used to coordinate and reduce different nanoparticle precursors. researchgate.net This approach could lead to the development of functional nanocomposites with tailored optical, magnetic, or catalytic properties for a wide range of applications, from electronics to medical devices. researchgate.netmdpi.com

Sustainable Synthesis and Circular Economy Considerations

The chemical industry is increasingly focusing on green chemistry principles to minimize its environmental impact. jddhs.comchemijournal.com This includes the use of renewable resources, the reduction of waste, and the design of products that can be recycled or upcycled.

A key area of sustainable synthesis is the replacement of petroleum-derived feedstocks with bio-based alternatives. nih.govresearchgate.net The synthesis of bio-based epichlorohydrin (B41342) from renewable glycerol (B35011) is a commercially successful example of this approach. mdpi.com Research is ongoing to develop bio-based precursors for other components of polymers, including phenolic compounds derived from lignin, tannins, and saccharides. mdpi.comresearchgate.net

The use of green solvents is another critical aspect of sustainable synthesis. jddhs.com Traditional organic solvents often contribute to air pollution and can be hazardous. jddhs.com Alternatives such as bio-based solvents, supercritical fluids, and solvent-free reaction conditions are being explored to reduce the environmental footprint of chemical processes. jddhs.commdpi.comcore.ac.uk For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, is being used as a greener alternative to solvents like tetrahydrofuran (B95107) (THF). mdpi.comnih.govencyclopedia.pub

Future efforts in the synthesis of thiobisphenolic compounds will likely focus on integrating these sustainable practices, from utilizing bio-based phenols and sulfur sources to employing environmentally benign solvents and reaction conditions like microwave-assisted synthesis. chemijournal.commdpi.com

Table 1: Examples of Bio-based Precursors for Polymer Synthesis

Precursor Category Specific Examples Potential Application
Polyphenols Lignin, Tannins, Catechin Epoxy Resins, Phenolic Resins
Saccharides Sorbitol, Isosorbide, Glucose Epoxy Resins, Polyesters
Oils & Fatty Acids Vegetable Oils Epoxy Resins, Polyamides

| Terpenes | Limonene | Solvents, Resins |

The development of a circular economy for plastics is a major global challenge, with currently less than 10% of plastics being recycled. rsc.org For thermoset polymers, which include many materials made with thiobisphenols, recycling is particularly challenging due to their cross-linked structure. mdpi.com

Research is actively exploring various recycling technologies for thermosets, including:

Thermal Processes: Techniques like pyrolysis and fluidized bed combustion can break down the polymer matrix to recover energy and valuable chemical feedstocks. mdpi.com

Chemical Processes: Solvolysis, using solvents like water, alcohols, or acids, can depolymerize the thermoset, allowing for the recovery of monomers or oligomers that can be used to synthesize new materials. researchgate.net

The concept of "upcycling" aims to transform plastic waste into higher-value products. unina.itbham.ac.uk This can involve the chemical modification of the recovered materials to create new polymers with enhanced properties or their conversion into valuable additives for other materials. bham.ac.uk For instance, research is underway to develop intrinsically re-processable thermosets based on covalent adaptable networks, which would facilitate easier recycling and reshaping. unina.it

Future strategies for thiobisphenol-containing materials will need to incorporate design-for-recycling principles, potentially through the introduction of cleavable linkages in the polymer backbone, to facilitate a more circular lifecycle. rsc.orgresearchgate.net

Exploration of New Applications in Emerging Technologies

The unique properties of 4,4'-Thiobis(2,6-xylenol) and its derivatives make them promising candidates for a range of emerging technologies. Their inherent thermal stability and antioxidant properties could be leveraged in high-performance materials for the aerospace and automotive industries. mdpi.com

In the realm of electronics, the development of novel benzoxazines containing sulfur for use in rubber compounds highlights the potential for creating advanced materials with tailored properties for specific applications. nih.gov The integration of thiobisphenol-based polymers into nanocomposites could lead to materials with enhanced electrical conductivity or sensing capabilities, opening doors for applications in flexible electronics and smart sensors. nih.gov

Furthermore, the development of bio-based and biodegradable thiophene-containing copolyesters with promising gas barrier and high thermomechanical properties points towards their potential use in sustainable packaging solutions. mdpi.commdpi.comresearchgate.net As research continues to unveil the full potential of these compounds, their application in advanced coatings, adhesives, and composites for demanding environments is expected to grow.

Q & A

Q. What are the standard synthetic routes for 4,4'-Thiobis(2,6-xylenol), and what experimental parameters influence yield?

The compound is typically synthesized via condensation reactions between 2,6-xylenol and sulfur in the presence of a base (e.g., sodium hydroxide) and solvents like xylene. Key parameters include:

  • Temperature control : Reflux conditions (~80–170°C) are critical for sulfur activation and intermediate formation .
  • Stoichiometry : A 1:1 molar ratio of 2,6-xylenol to sulfur is optimal, but side reactions (e.g., dithiodipropionitrile formation) may reduce yields if acrylonitrile is used as an additive .
  • Workup : Recrystallization from heptane or acetic acid improves purity (up to 98% by HPLC) .

Q. How can researchers validate the purity and structural integrity of synthesized 4,4'-Thiobis(2,6-xylenol)?

  • Chromatography : High-performance liquid chromatography (HPLC) with >98.0% purity thresholds is standard .
  • Thermal analysis : Melting point determination (e.g., 124°C for the dimethylphenol derivative) identifies impurities .
  • Spectroscopy : FT-IR and NMR confirm the thioether (-S-) bridge and methyl/tert-butyl substituents .

Q. What safety protocols are essential when handling 4,4'-Thiobis(2,6-xylenol?

  • PPE : Use gloves, goggles, and respiratory protection to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions under nitrogen to prevent sulfur oxide emissions .
  • First aid : Immediate washing with water and medical consultation are required for accidental exposure .

Advanced Research Questions

Q. How do reaction conditions impact the regioselectivity of sulfur incorporation in 4,4'-Thiobis(2,6-xylenol) derivatives?

The reaction of 2,6-xylenol with sulfur under alkaline conditions favors para-thioether linkage due to steric hindrance from methyl groups. Key factors:

  • Base selection : Sodium hydroxide promotes deprotonation of phenolic hydroxyl groups, enhancing nucleophilic attack on sulfur .
  • Additives : Acrylonitrile or propylene oxide modulates reactivity, reducing side products like disulfides .
  • Solvent polarity : Xylene facilitates sulfur dissolution and stabilizes intermediates .

Q. What analytical challenges arise in quantifying 4,4'-Thiobis(2,6-xylenol) in environmental matrices, and how can they be addressed?

  • Matrix interference : Co-eluting phenolic derivatives in HPLC require gradient elution or tandem mass spectrometry (LC-MS/MS) for resolution .
  • Low volatility : Derivatization (e.g., silylation) improves GC-MS compatibility .
  • Degradation : Monitor thermal stability (decomposition onset at ~150°C) during analysis .

Q. How does the antioxidant activity of 4,4'-Thiobis(2,6-xylenol) compare to other sulfur-containing phenols?

  • Radical scavenging : The thioether group enhances stabilization of peroxyl radicals compared to sulfones or sulfoxides .
  • Synergistic effects : Blending with hindered amine light stabilizers (HALS) improves UV resistance in polymers .
  • Quantitative assays : Use DPPH or ORAC assays to measure IC50 values, with corrections for auto-oxidation in basic media .

Methodological Notes

  • Synthesis optimization : Scale-up reactions require careful Dean-Stark trapping to remove xylene and water, preventing side-product formation .
  • Spectroscopic ambiguity : Overlapping peaks in 1^1H-NMR (δ 2.1–2.3 ppm for methyl groups) can be resolved via 13^{13}C-NMR or 2D-COSY .
  • Environmental monitoring : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates from aqueous samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.